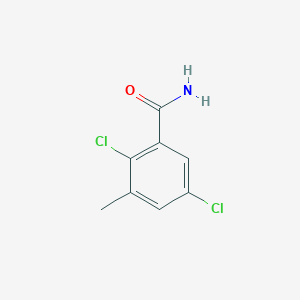

2,5-Dichloro-3-methylbenzamide

Beschreibung

Overview of Dichlorobenzamide Derivatives in Organic Synthesis and Applied Chemistry

Dichlorobenzamide derivatives represent a significant class of compounds in organic synthesis and applied chemistry, frequently serving as crucial intermediates and building blocks for more complex molecules. The specific positioning of chlorine atoms on the benzamide (B126) ring influences the compound's reactivity, electronic properties, and steric profile, making these derivatives versatile substrates for various chemical transformations.

In synthetic chemistry, dichlorobenzamides are utilized in the creation of a wide array of organic molecules. For instance, 3,5-dichlorobenzoyl chloride is a key starting material for synthesizing numerous benzamide derivatives through reactions with various arylamines. researchgate.net Similarly, compounds like 2,3-dichlorobenzamide (B1301048) are recognized as important precursors in pharmaceutical synthesis. The synthesis of 2,6-dichlorobenzamide (B151250) derivatives has been explored for evaluating potential antimicrobial and disinfectant activities. ipinnovative.com The strategic placement of dichloro-substituents can direct further reactions, such as aromatic substitutions or metal-mediated couplings, allowing for the construction of targeted molecular architectures.

Research Significance of Substituted Benzamide Scaffolds

The benzamide scaffold is a privileged structure in medicinal chemistry and drug discovery, valued for its versatility and ability to interact with a multitude of biological targets. ontosight.ai The amide bond is a fundamental feature in many biological processes, and its presence in the benzamide core provides a stable and synthetically accessible framework. researchgate.net

Substituted benzamides have been extensively investigated and developed for a wide range of pharmacological activities. walshmedicalmedia.com Depending on the nature and position of the substituents on the benzene (B151609) ring, these compounds have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents. researchgate.netwalshmedicalmedia.comontosight.ai Modifications to the benzamide core can significantly alter a compound's physicochemical properties, including solubility, metabolic stability, and binding affinity for specific enzymes or receptors. ontosight.ai This adaptability makes the substituted benzamide scaffold a focal point of research for developing novel therapeutic agents. ontosight.aiontosight.ai For example, N-substituted benzamide derivatives have been synthesized and evaluated as potential antitumor agents, showing inhibitory activity against various cancer cell lines. researchgate.net

Scope and Objectives of Academic Inquiry into 2,5-Dichloro-3-methylbenzamide

The specific compound, this compound, is characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 5, a methyl group at position 3, and a primary amide group. vulcanchem.com This distinct arrangement of functional groups defines its chemical identity and potential for further investigation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇Cl₂NO |

| Molecular Weight | 204.05 g/mol |

| XLogP3-AA | 2.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Exact Mass | 202.9904692 Da |

| Topological Polar Surface Area | 43.1 Ų |

| Complexity | 186 |

This data is sourced from compiled chemical databases. vulcanchem.com

Given the limited specific research available for this compound, the primary objectives of academic inquiry would be to establish a comprehensive profile of the compound. The scope of such research would logically include:

Optimization of Synthetic Routes: Developing efficient and regioselective methods for its synthesis, potentially exploring environmentally friendly approaches. vulcanchem.com

Comprehensive Characterization: Conducting detailed spectroscopic analysis (e.g., NMR, IR, MS) and single-crystal X-ray diffraction to fully elucidate its structural and electronic properties. vulcanchem.com

Biological Activity Screening: Evaluating the compound for potential biological activities, such as antimicrobial, enzyme inhibition, or anticancer properties, based on the known activities of related substituted benzamides. researchgate.netvulcanchem.com

Materials Science Applications: Investigating its potential use in polymer chemistry or as a component in functional materials. vulcanchem.com

The overarching goal is to understand how the specific substitution pattern of this compound influences its properties and potential applications, thereby expanding the knowledge base of dichlorobenzamide derivatives.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 2,3-dichlorobenzamide |

| This compound |

| 2,6-dichlorobenzamide |

| 3,5-dichlorobenzoyl chloride |

| Lamotrigine |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dichloro-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLNBBCSQSIFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Optimization for 2,5 Dichloro 3 Methylbenzamide and Its Analogs

Conventional Multistep Synthetic Routes and Precursors

Amidation and Halogenation Strategies

A primary conventional strategy involves the separate execution of halogenation and amidation reactions. The order of these steps can be varied depending on the starting material. One common pathway begins with a substituted benzoic acid, which is first halogenated and then converted to the amide.

Alternatively, the synthesis can start with a pre-halogenated precursor. For instance, the synthesis of dichlorobenzamide derivatives can be achieved by reacting a dichlorobenzoyl chloride with an appropriate amine. rasayanjournal.co.inipinnovative.com This method necessitates the initial conversion of the corresponding dichlorobenzoic acid into its more reactive acid chloride form, typically using reagents like thionyl chloride or oxalyl chloride. This two-step process—activation of the carboxylic acid followed by amidation—is a cornerstone of traditional amide synthesis.

A more complex, multistep synthesis for an analog, 2-amino-5-chloro-N,3-dimethylbenzamide, starts from toluene. This route involves an initial oxidation to form benzoic acid, followed by chlorination to yield 3,5-dichlorobenzoic acid. Subsequent steps include methylation, nitration, reduction of the nitro group to an amine, and finally, formation of the amide bond. This illustrates a classic multistep approach where the carbon skeleton is built and functionalized sequentially.

Utilization of Isatoic Anhydride (B1165640) and Methylamine (B109427) Derivatives

Another established route for synthesizing N-alkyl-2-aminobenzamide derivatives employs isatoic anhydride as a key precursor. In this method, isatoic anhydride undergoes ring-opening upon reaction with a methylamine solution to form a 2-amino-N-methylbenzamide intermediate. This reaction is typically performed in an organic solvent such as ethyl acetate (B1210297) at controlled temperatures, for example, around 30°C. The resulting aminobenzamide can then be isolated before undergoing subsequent halogenation steps to introduce the desired chlorine atoms onto the aromatic ring, yielding the final product.

Development of Advanced and Green Synthesis Protocols

In response to the growing need for sustainable and efficient chemical manufacturing, advanced synthetic protocols have been developed. These methods aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents by incorporating principles of green chemistry and process optimization.

One-Pot Synthesis Approaches for Enhanced Efficiency

Three-component reactions are another hallmark of this efficient approach, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. nih.gov These methods significantly reduce solvent usage and waste, making them highly desirable from both an economic and environmental perspective.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. arkat-usa.org By using microwave irradiation, the reaction mixture is heated volumetrically and efficiently, often leading to dramatic reductions in reaction times from hours to mere minutes. rasayanjournal.co.inarkat-usa.org This technique is superior to traditional heating methods, offering more precise temperature control and often resulting in higher product yields and cleaner reactions. arkat-usa.org While conventional hydrolysis of a benzamide (B126) can take an hour, under microwave irradiation, the reaction can be completed in as little as seven minutes, yielding 99% of the corresponding benzoic acid. rasayanjournal.co.in The application of microwave technology to the synthesis of benzamides and their analogs allows for rapid optimization of reaction conditions and facilitates the high-throughput generation of compound libraries for research and development. rasayanjournal.co.inresearchgate.net

Green Chemistry Principles in Benzamide Synthesis

Adherence to green chemistry principles is crucial for the development of sustainable synthetic methods. imist.maskpharmteco.com A key focus is the direct amidation of carboxylic acids with amines, which circumvents the need to convert the carboxylic acid into a more reactive, and often hazardous, derivative like an acid chloride. This approach improves atom economy and reduces waste. imist.ma

The use of environmentally benign catalysts is a central aspect of this strategy. Boric acid, for example, has been employed as an effective and readily available catalyst for the direct condensation of benzoic acids and amines under mild conditions. Another green approach involves using reusable heterogeneous catalysts, such as tungstate (B81510) sulfuric acid, which can facilitate one-pot syntheses under solvent-free conditions. rsc.org Methodologies that operate under solvent-free conditions or in aqueous media further reduce the environmental impact by avoiding the use of volatile and often toxic organic solvents. orientjchem.orgsharif.edu These green protocols not only offer a safer and more sustainable route to benzamides but also often provide benefits in terms of cost-effectiveness and operational simplicity. researchgate.net

Yield Enhancement and Purity Optimization in Industrial and Laboratory Scale Production

The economic feasibility of producing 2,5-dichloro-3-methylbenzamide on both industrial and laboratory scales is heavily dependent on maximizing product yield and achieving high levels of purity. While specific production data for this compound is not extensively detailed in publicly available literature, general principles of chemical process optimization for analogous substituted benzamides can be applied.

Yield Enhancement Strategies:

Maximizing the yield of the desired product involves careful control over reaction parameters and the selection of appropriate reagents. Key factors include:

Reaction Conditions: Temperature, pressure, and reaction time are critical variables. Optimization often involves creating a temperature profile that maximizes the reaction rate while minimizing the formation of byproducts. For instance, in the amidation of carboxylic acids, a balance must be struck to ensure the activation of the carboxyl group without causing degradation of starting materials or products.

Stoichiometry of Reactants: Precise control of the molar ratios of the starting materials, such as the corresponding benzoic acid derivative and the aminating agent, is crucial. Using a slight excess of one reactant can drive the reaction to completion, but may complicate the purification process.

Solvent Selection: The choice of solvent can significantly influence reaction rates and yields by affecting the solubility of reactants and intermediates. In some cases, solvent-free conditions can lead to higher yields and a greener synthetic process.

Removal of Byproducts: In condensation reactions, such as the direct amidation of a carboxylic acid, the removal of water as it is formed can shift the equilibrium towards the product, thereby increasing the yield. This can be achieved through azeotropic distillation.

Purity Optimization:

Achieving high purity is essential, particularly for pharmaceutical or agricultural applications. This requires effective removal of unreacted starting materials, catalysts, solvents, and any side-products formed during the reaction.

Recrystallization: This is a common and effective technique for purifying solid products. The selection of an appropriate solvent system, in which the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures while impurities remain soluble, is critical for successful purification.

Solvent Extraction: Liquid-liquid extraction is widely used to separate the target compound from impurities based on their differential solubilities in two immiscible liquid phases. For chlorinated organic compounds, this can be an effective method to remove water-soluble byproducts or unreacted polar starting materials. researchgate.net

Chromatography: For laboratory-scale purification and for achieving very high purity, column chromatography is often employed. This technique separates compounds based on their differential adsorption onto a stationary phase.

Washing and Filtration: Simple washing of the crude product with a suitable solvent can remove certain impurities, followed by filtration to isolate the solid product.

The optimization of these parameters is typically achieved through systematic studies, often employing Design of Experiments (DoE) methodologies to efficiently identify the optimal conditions for both yield and purity.

Table 1: General Parameters for Optimization of Benzamide Synthesis

| Parameter | Objective | Common Industrial/Laboratory Approaches |

|---|---|---|

| Temperature | Maximize reaction rate, minimize byproduct formation | Systematic screening of temperature ranges, use of controlled heating and cooling systems. |

| Solvent | Maximize reactant solubility, facilitate product isolation | Screening of various polar and non-polar solvents, consideration of solvent-free conditions. |

| Catalyst Loading | Achieve high conversion with minimal catalyst usage | Optimization studies to find the lowest effective catalyst concentration. |

| Purification Method | Achieve >99% purity | Recrystallization from a suitable solvent system, column chromatography, solvent extraction. |

Catalytic Approaches in the Synthesis of Benzamide Derivatives

Catalysis offers a powerful tool for the synthesis of benzamides, often providing milder reaction conditions, higher selectivity, and improved yields compared to stoichiometric methods. The development of novel catalytic systems is a key area of research for making amide bond formation more efficient and sustainable. ucl.ac.uk These approaches can be broadly categorized into homogeneous and heterogeneous catalysis.

Homogeneous Catalysis:

In homogeneous catalysis, the catalyst is in the same phase as the reactants.

Boron-Based Catalysts: Boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids with amines. mdpi.com These catalysts are thought to activate the carboxylic acid, facilitating nucleophilic attack by the amine. The reactions often proceed under relatively mild conditions. mdpi.com

Palladium-Catalyzed Reactions: Palladium complexes are versatile catalysts for forming C-N bonds. One important method is the aminocarbonylation of aryl halides. organic-chemistry.orgmdpi.com This involves the reaction of an aryl halide with an amine and carbon monoxide, catalyzed by a palladium complex, to form the corresponding benzamide. mdpi.comacs.org This method is particularly useful for synthesizing benzamides from readily available aryl halides. acs.org

Heterogeneous Catalysis:

Heterogeneous catalysts exist in a different phase from the reactants, which offers significant advantages for industrial processes, such as easy separation of the catalyst from the reaction mixture and the potential for catalyst recycling. doaj.orgresearchgate.net

Metal Oxides and Zeolites: Solid acid catalysts, such as certain metal oxides (e.g., Nb2O5) and zeolites, can catalyze the direct amidation of carboxylic acids. mdpi.comdoaj.org Their activity is often related to the presence of Lewis or Brønsted acid sites on their surface. doaj.org

Supported Catalysts: Active catalytic species can be immobilized on solid supports like silica (B1680970) or polymers. This approach combines the high activity of homogeneous catalysts with the practical benefits of heterogeneous systems. For example, palladium nanoparticles supported on various materials have been used for aminocarbonylation reactions.

Enzyme Catalysis: Biocatalysis, using enzymes like lipases, presents a green alternative for amide synthesis. These reactions are highly selective and occur under mild conditions, though their industrial application can be limited by cost and stability. ucl.ac.uk

The choice of catalytic system depends on various factors, including the specific substrates, the desired scale of the reaction, and economic and environmental considerations.

Table 2: Overview of Catalytic Methods for Benzamide Synthesis

| Catalyst Type | Example Catalyst | Typical Reaction | Advantages |

|---|---|---|---|

| Homogeneous (Boron-based) | Phenylboronic Acid | Direct amidation of carboxylic acids | Mild reaction conditions. mdpi.com |

| Homogeneous (Transition Metal) | Palladium(II) Acetate with Ligands | Aminocarbonylation of aryl halides | High functional group tolerance. organic-chemistry.orgmdpi.com |

| Heterogeneous (Metal Oxide) | Niobium(V) oxide (Nb2O5) | Direct amidation of carboxylic acids | Reusable, easy to separate. mdpi.comdoaj.org |

| Heterogeneous (Supported Metal) | Palladium on Carbon (Pd/C) | Reductive amination, aminocarbonylation | Recyclable, suitable for flow chemistry. |

| Biocatalyst | Lipase (B570770) | Amidation of esters or acids | High selectivity, environmentally friendly. ucl.ac.uk |

Chemical Reactivity and Derivatization Studies of 2,5 Dichloro 3 Methylbenzamide

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the aromatic ring in 2,5-dichloro-3-methylbenzamide towards substitution reactions is complex due to the competing directing effects of its substituents. The amide (-CONH2) and methyl (-CH3) groups are ortho-, para-directing activators, while the chlorine atoms (-Cl) are ortho-, para-directing deactivators.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS), the positions of incoming electrophiles are directed by the existing substituents. msu.edu For this compound, the potential sites for substitution are the C4 and C6 positions. The directing effects are summarized below:

-CONH2 group: Directs ortho (to C6) and para (to C4).

-CH3 group: Directs ortho (to C2 and C4) and para (to C6).

-Cl atoms: Direct ortho and para, but deactivate the ring.

Considering the combined influence, the C4 and C6 positions are the most likely targets for electrophiles. Steric hindrance from the adjacent methyl and chloro groups may influence the regioselectivity of these reactions. For instance, nitration of similarly substituted polychlorinated aromatic compounds often proceeds at the less sterically hindered positions. rsc.org

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNA) is generally difficult on benzene (B151609) rings unless they are activated by strong electron-withdrawing groups. The two chlorine atoms on the ring of this compound, coupled with the amide group, make the ring electron-deficient and thus susceptible to SNA reactions under certain conditions. Strong nucleophiles can displace one of the chlorine atoms, typically at the position most activated by the electron-withdrawing groups. In dihalogenated molecules, sequential nucleophilic displacement can occur, often requiring harsher conditions for the second displacement. nih.gov

Reduction and Oxidation Chemistry of the Benzamide (B126) Moiety

The benzamide functional group is a primary site for redox transformations.

Reduction:

The amide group can be reduced to an amine using powerful reducing agents. The specific product depends on the reagent and reaction conditions.

Lithium aluminum hydride (LiAlH4): This is a strong, non-selective reducing agent capable of reducing the amide to a primary amine, yielding 2,5-dichloro-3-methylbenzylamine.

Borane (BH3): Borane complexes (e.g., BH3-THF) are also effective for the reduction of amides to amines and are often preferred for their greater selectivity compared to LiAlH4.

Oxidation:

Oxidation of the primary amide is less common but can be achieved. For instance, the Hofmann rearrangement, which involves treatment with bromine in a basic solution, can convert the benzamide into an aniline (B41778) derivative (3,6-dichloro-2-methylaniline) via an isocyanate intermediate, with the loss of the carbonyl carbon.

Below is a table summarizing common redox reactions for the benzamide group.

| Reaction Type | Reagent | Typical Product |

| Amide Reduction | Lithium Aluminum Hydride (LiAlH4) | Primary Amine |

| Amide Reduction | Borane (BH3-THF) | Primary Amine |

| Hofmann Rearrangement | Bromine (Br2), Sodium Hydroxide (NaOH) | Primary Aniline |

Formation of Complex Derivatives and Conjugates

The core structure of this compound serves as a scaffold for synthesizing more complex molecules with potential applications in various fields of chemistry.

Triazole and Thiazole-Bearing Benzamide Derivatives

Benzamide derivatives are frequently incorporated into heterocyclic systems like triazoles and thiazoles to create molecules with specific biological or material properties. sioc-journal.cnnih.gov Synthetic strategies often involve multi-step sequences. For example, the amide nitrogen can be functionalized, or the aromatic ring can be modified to include a linking group suitable for cyclization reactions. One common method involves converting the benzamide to a thiobenzamide, which can then react with suitable reagents to form a thiazole (B1198619) ring. chemmethod.com Similarly, triazole rings can be introduced by reacting a derivative of the benzamide with azide-containing compounds. chemmethod.com

A general synthetic route to produce novel 1,2,4-triazole (B32235) benzamide derivatives might involve steps such as catalytic cross-coupling of a related benzonitrile (B105546) with a triazole, followed by hydration of the nitrile to an amide. sioc-journal.cn

Chiral Derivatization and Stereochemical Control

Introducing chirality to the this compound structure can be achieved through several methods. One approach is to use a chiral auxiliary. This involves reacting the benzamide (or a derivative like the corresponding carboxylic acid) with a chiral molecule to form a diastereomeric mixture, which can then be separated. miamioh.eduvitalsource.com

Alternatively, asymmetric synthesis can be employed, where a prochiral center is converted into a chiral one using a chiral catalyst or reagent. For example, if the methyl group were replaced by a group that could be functionalized (e.g., a ketone), its asymmetric reduction would introduce a chiral alcohol center. Stereochemical control is crucial in these syntheses to obtain the desired enantiomer or diastereomer in high purity.

Mechanistic Investigations of Key Transformation Pathways

The mechanisms of the reactions involving this compound are generally well-understood from studies of related compounds.

Electrophilic Aromatic Substitution: The mechanism proceeds via a two-step pathway. First, the electrophile attacks the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the second step, a proton is abstracted from the carbon bearing the electrophile, restoring the aromaticity of the ring. msu.edu The regioselectivity is determined by the stability of the intermediate carbocation, which is influenced by the electronic effects of the ring substituents.

Nucleophilic Aromatic Substitution: The most common mechanism is the SNAr (addition-elimination) pathway. A nucleophile adds to the aromatic ring at a carbon bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized Meisenheimer complex. The negative charge of this intermediate is delocalized, particularly by electron-withdrawing groups. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

Amide Reduction with LiAlH4: The mechanism involves the initial deprotonation of the amide N-H bonds by the hydride, followed by coordination of the aluminum to the carbonyl oxygen. A hydride ion is then delivered to the carbonyl carbon. Subsequent steps lead to the elimination of the oxygen atom and the formation of the primary amine.

Further mechanistic studies, potentially employing computational methods like Density Functional Theory (DFT), could provide deeper insights into the specific transition states and reaction pathways for derivatization reactions starting from this compound. ruhr-uni-bochum.de

Advanced Structural Characterization and Solid State Phenomena

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 2,5-Dichloro-3-methylbenzamide. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) each provide unique pieces of the structural puzzle.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei, offering precise information about the connectivity and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR spectroscopy are essential for structural confirmation.

While specific spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on its structural analogue, 3-methylbenzamide (B1583426), and the known effects of chloro-substituents. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide (-NH₂) protons, and the methyl (-CH₃) protons.

Aromatic Protons: The two protons on the dichlorinated benzene (B151609) ring would appear in the aromatic region (typically δ 7.0-8.0 ppm). Their specific chemical shifts and coupling patterns would be influenced by the positions of the two chlorine atoms and the methyl group.

Amide Protons: The -NH₂ protons typically appear as a broad singlet. Their chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding. nih.gov In many deuterated solvents, these signals are found downfield. washington.edupitt.edusigmaaldrich.com

Methyl Protons: The methyl group protons would appear as a sharp singlet in the upfield region (typically δ 2.0-2.5 ppm). For instance, the methyl protons in 3-methylbenzamide appear at δ 2.39 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon: The carbon atom of the amide carbonyl group (C=O) is expected to have a chemical shift in the range of δ 165-175 ppm. rsc.org

Aromatic Carbons: The six carbons of the benzene ring will show distinct signals, with the carbons bonded to chlorine atoms being significantly influenced by the halogen's electronegativity.

Methyl Carbon: The methyl carbon will resonate at the most upfield position, typically around δ 20-25 ppm. The methyl carbon in 3-methylbenzamide, for example, is observed at δ 21.33 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on data from analogous compounds and general NMR principles.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 | 125 - 140 |

| Amide NH₂ | Variable (Broad) | N/A |

| Methyl CH₃ | ~2.4 | ~21 |

| Carbonyl C=O | N/A | 165 - 175 |

| Aromatic C-Cl | N/A | 130 - 145 |

| Aromatic C-C=O | N/A | 130 - 140 |

| Aromatic C-CH₃ | N/A | ~138 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. ias.ac.in

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.

N-H Stretching: The amide N-H bonds would give rise to one or two sharp peaks in the region of 3100-3500 cm⁻¹.

C=O Stretching: A strong, sharp absorption band for the carbonyl (C=O) stretch is expected around 1650-1680 cm⁻¹, which is characteristic of amides.

C-Cl Stretching: The carbon-chlorine bonds would produce strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

Aromatic C-H and C=C Stretching: Vibrations associated with the aromatic ring would be observed in the regions of 3000-3100 cm⁻¹ (C-H stretch) and 1400-1600 cm⁻¹ (C=C ring stretching).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The symmetric vibrations of the substituted benzene ring and the C-Cl bonds would be expected to show strong signals in the Raman spectrum.

Table 2: Characteristic IR Absorption Frequencies for this compound This table is generated based on established vibrational frequency ranges for organic functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3100 - 3500 |

| Carbonyl (C=O) | Stretching | 1650 - 1680 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aromatic (C=C) | Ring Stretching | 1400 - 1600 |

| C-Cl | Stretching | 600 - 800 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. chemguide.co.uk

For this compound (C₈H₇Cl₂NO), the molecular weight can be calculated. The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks (M+2 and M+4) because of the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of benzamides upon electron impact ionization typically involves initial cleavage of the bonds adjacent to the carbonyl group. researchgate.netlibretexts.org

Loss of •NH₂: A common fragmentation pathway is the loss of the amino radical (•NH₂) to form a stable dichloromethylbenzoyl cation.

Loss of •Cl: Cleavage of a C-Cl bond could also occur.

Further Fragmentation: The resulting benzoyl cation can further fragment by losing carbon monoxide (CO), leading to a dichloromethylphenyl cation. researchgate.net

X-ray Crystallography and Single Crystal Diffraction Studies

Analysis of Molecular Conformation and Torsion Angles

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as substituted benzamides and benzenesulfonamides, provides insight into its likely conformation. nih.govias.ac.in The key conformational features are the torsion angles that define the orientation of the amide group relative to the aromatic ring.

Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding

In the solid state, the packing of this compound molecules is governed by a network of non-covalent interactions. nih.gov

Hydrogen Bonding: The primary and most significant intermolecular interaction in benzamides is hydrogen bonding. nih.gov The amide group (-CONH₂) is an excellent hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen). In the crystal lattice, molecules of this compound would likely form centrosymmetric dimers or extended chains through N-H···O hydrogen bonds between the amide groups of adjacent molecules. nih.govresearchgate.net This is a common and stabilizing structural motif in primary amides.

Supramolecular Assembly and Crystal Engineering of Benzamide (B126) Systems

General principles of crystal engineering in benzamide systems often involve predictable hydrogen bonding motifs, such as the common amide-to-amide catemer or dimer synthons. However, the specific influence of the chloro and methyl substituents on the crystal packing of this compound has not been investigated.

Formation of Supramolecular Chains and Networks

There are no documented studies detailing the formation of supramolecular chains or networks specifically involving this compound. Analysis of its crystal structure would be required to identify the operative intermolecular interactions (e.g., N-H···O, C-H···O, C-H···π, or halogen bonds) that would dictate the formation of any higher-order assemblies.

Polymorphism and Co-crystallization Studies

A search of crystallographic databases and chemical literature reveals no reported polymorphs or co-crystals of this compound. Studies to screen for different crystalline forms under various crystallization conditions or to combine it with other molecules to form co-crystals have not been published.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties of a molecule. DFT methods are used to determine the optimized molecular geometry, electronic distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity.

For a molecule like 2,5-Dichloro-3-methylbenzamide, DFT calculations can elucidate the effects of the electron-withdrawing chloro groups and the electron-donating methyl group on the benzamide (B126) scaffold. These calculations can predict key electronic parameters. nih.govnih.govmdpi.com The HOMO-LUMO energy gap, for instance, is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap generally suggests higher reactivity. nih.gov

Computational studies on related substituted aromatic compounds have demonstrated that DFT methods, such as B3LYP, are effective in calculating electronic properties and predicting reactivity. nih.govresearchgate.net The distribution of electron density, visualized through molecular electrostatic potential (MESP) maps, can identify regions susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound This table is illustrative and based on typical data from DFT studies on similar molecules.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and stability nih.gov |

| Dipole Moment | 3.5 D | Measure of molecular polarity |

The analysis of these parameters helps in predicting how this compound might behave in chemical reactions, for example, in cycloaddition reactions where orbital interactions are key. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions (Non-Human/In Vitro)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netmdpi.commendeley.com This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a protein target. drugtargetreview.com

In the context of this compound, docking simulations could be performed against various non-human or in vitro protein targets to explore its potential biological activity. For instance, studies on other benzamide derivatives have used docking to investigate their potential as inhibitors of enzymes like topoisomerases or α-amylase. researchgate.netresearchgate.net The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. mdpi.com Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's active site, scoring them based on factors like intermolecular forces. mdpi.com

The results of a docking study would reveal potential key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the compound and amino acid residues in the target's binding pocket. researchgate.net

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target This table is a representative example of data generated from molecular docking simulations.

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.2 | Predicted strength of the ligand-receptor interaction |

| Interacting Residues | Lys72, Leu130, Asp184 | Key amino acids in the binding site involved in interactions |

| Types of Interactions | Hydrogen bond with Asp184, Hydrophobic interactions with Leu130 | Specific forces stabilizing the ligand in the binding pocket |

Such studies are crucial for the initial stages of drug discovery, providing a basis for synthesizing and testing new derivatives with potentially improved activity. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular Dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time. nih.govresearchgate.net This allows for the study of conformational changes, protein-ligand stability, and the kinetics of binding. nih.govnih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a dynamic view of the system.

For this compound, MD simulations can be used for conformational analysis to understand its flexibility and the preferred shapes it adopts in solution. researchgate.net When combined with a protein target identified through docking, MD simulations can assess the stability of the predicted protein-ligand complex. nih.gov By running a simulation for several nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or if it dissociates. nih.gov

Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to quantify the stability of the complex and the flexibility of different parts of the protein, respectively. nih.gov Advanced MD techniques can also be used to estimate binding kinetics (k_on and k_off rates) and binding free energies, which are critical for understanding a compound's efficacy. nih.govnih.govresearchgate.net

Table 3: Typical Output Parameters from an MD Simulation of a Ligand-Protein Complex This table presents hypothetical data from an MD simulation to illustrate the type of information obtained.

| Parameter | Typical Value/Observation | Interpretation |

|---|---|---|

| RMSD of Ligand | < 2 Å | Indicates the ligand remains in a stable position within the binding site |

| RMSF of Protein Residues | Low fluctuation in binding site | Suggests the binding site residues are stabilized by the ligand |

| Binding Free Energy (MM-GBSA) | -50 kcal/mol | An estimation of the binding affinity, corroborating docking scores |

These simulations offer insights into the dynamic nature of molecular interactions that are not captured by static docking methods. nih.gov

QSAR Modeling for Structure-Activity Relationship Prediction (Non-Human/In Vitro)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govigi-global.comijapbc.com The goal of QSAR is to predict the activity of new, unsynthesized compounds based on their structural features. tandfonline.comdrugdesign.orgyoutube.com

To develop a QSAR model for a series of benzamides including this compound, one would need a dataset of compounds with experimentally determined activities (e.g., inhibitory concentrations against an enzyme). nih.gov Various molecular descriptors, which are numerical representations of chemical information, are then calculated for each compound. These can include topological, electronic, and steric properties. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that correlates these descriptors with the observed activity. igi-global.com

For example, a QSAR study on substituted benzamides identified topological descriptors as being important for their antimicrobial activity. nih.gov Such a model for this compound and its analogs could guide the design of new derivatives with enhanced potency by suggesting which structural modifications (e.g., changing substituents on the phenyl ring) are likely to increase activity. nih.govresearchgate.net

Table 4: Example of Descriptors Used in a QSAR Model for Benzamide Derivatives This table is an illustrative example of descriptors and their potential impact on activity as might be determined in a QSAR study.

| Descriptor Type | Example Descriptor | Potential Correlation with Activity |

|---|---|---|

| Electronic | Hammett constant (σ) | Positive correlation may indicate electron-withdrawing groups enhance activity |

| Steric | Molar Refractivity (MR) | An optimal value may suggest a size limit for the binding pocket |

| Topological | Molecular Connectivity Index (χ) | Correlation can indicate the importance of molecular branching nih.gov |

| Hydrophobic | LogP | A parabolic relationship might suggest an optimal lipophilicity for cell permeability |

The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures. igi-global.comijapbc.com

Spectroscopic Property Prediction from Computational Models

Computational models, particularly those based on DFT, can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and characterization. nih.govresearchgate.netresearchgate.net These methods can calculate nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis). nih.govresearchgate.netmdpi.com

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. By comparing the calculated spectrum with an experimental one, one can confirm the molecular structure. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. researchgate.net

Similarly, the vibrational frequencies for IR and Raman spectroscopy can be computed. mdpi.com These calculations help in assigning the vibrational modes observed in experimental spectra to specific atomic motions, such as C=O stretching or C-Cl stretching. nih.gov Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Vis absorption, providing information on the molecule's chromophores. nih.govresearchgate.net

Table 5: Hypothetical Computationally Predicted Spectroscopic Data for this compound This table illustrates the kind of data that can be generated from computational spectroscopy.

| Spectroscopic Technique | Predicted Data Point | Assignment/Interpretation |

|---|---|---|

| ¹³C NMR | δ = 168 ppm | Carbonyl carbon (C=O) of the amide group |

| ¹H NMR | δ = 2.4 ppm | Protons of the methyl (-CH₃) group |

| IR Spectroscopy | ν = 1670 cm⁻¹ | Stretching vibration of the carbonyl (C=O) group |

| UV-Vis Spectroscopy | λ_max = 245 nm | π → π* transition within the aromatic ring |

The synergy between computational prediction and experimental measurement is a powerful approach for the unambiguous characterization of novel chemical compounds. nih.govresearchgate.net

Applications in Chemical Science and Technology

Role as an Intermediate in Agrochemical Synthesis

Substituted benzamides are crucial components in the development of modern agrochemicals. The specific arrangement of functional groups in 2,5-Dichloro-3-methylbenzamide allows it to serve as a key precursor in the synthesis of potent insecticides and herbicides.

Precursor for Bisamide Pesticides (e.g., Tetrachlorantraniliprole)

One of the most notable applications of this chemical family is in the synthesis of diamide (B1670390) insecticides. A closely related compound, 2-amino-3,5-dichloro-N-methylbenzamide, is a vital intermediate in the production of the bisamide pesticide Tetrachlorantraniliprole. This class of insecticides is known for its effectiveness against a wide range of pests. The synthesis pathway highlights the importance of specifically chlorinated and animated benzamide (B126) structures in constructing the final active ingredient.

The production of these intermediates often involves multi-step syntheses. For instance, an optimized method for creating 2-amino-3,5-dichloro-N-methylbenzamide starts from isatoic anhydride (B1165640), demonstrating the industrial relevance of these precursors.

Table 1: Role in Agrochemical Synthesis

| Compound Family | Application | Example Product |

|---|

Development of Novel Herbicidal Agents

The benzamide scaffold is also a key feature in the design of new herbicidal agents. While direct application of this compound as a herbicide is not its primary use, its derivatives are explored for their potential phytotoxic activities. The development of herbicides such as dicamba (B1670444) involves chlorinated benzoic acid intermediates, underscoring the importance of chlorinated benzene-ring structures in creating effective weed control agents researchgate.net. Research into new herbicides often focuses on modifying core structures like benzamides to discover compounds with novel modes of action, which is crucial for managing weed resistance google.com.

Application in Coordination Chemistry and Catalysis

The amide functional group in this compound provides a site for coordination with metal ions, making it and its derivatives useful as ligands in coordination chemistry and catalysis.

Design and Synthesis of Benzamide-Based Ligands for Transition Metals

Benzamide derivatives are widely used to create ligands for complexing with transition metals such as platinum, cobalt, and palladium. researcher.life The nitrogen and oxygen atoms of the amide group can act as donor atoms, forming stable complexes with metal centers. These benzamide-based ligands can be tailored by altering the substituents on the aromatic ring, which in turn influences the electronic properties and geometry of the resulting metal complex. This tunability is essential for designing catalysts with specific activities and selectivities. For example, air-stable cyclometalated palladium(II) complexes with benzamide ligands have been synthesized and characterized for their redox and potential anticancer activities.

Catalytic Activity in Organic Transformations

Contributions to Advanced Materials Research

The structural features of this compound and related compounds, such as their ability to form specific intermolecular interactions, make them interesting candidates for research in materials science and crystal engineering.

The study of how molecules pack in a solid state is fundamental to designing new materials with desired properties. Research on the crystal structure of a similar compound, 2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide, reveals how intermolecular forces like hydrogen bonds and intramolecular interactions dictate the three-dimensional arrangement. nih.gov In that specific crystal, inversion dimers are formed through pairs of N-H⋯O hydrogen bonds. nih.gov

Understanding these packing motifs is a key aspect of crystal engineering, which aims to design and synthesize solid-state structures with specific functions. Substituted aromatic compounds are foundational to developing organic materials with applications in electronics and optics. While research on polymers derived from related chlorinated aromatic compounds like 2,5-dichloroaniline (B50420) exists, the direct incorporation of this compound into advanced materials is an area of ongoing exploration. pnu.ac.ir

Potential in Organic Electronics and Photonics

There is no available literature that specifically investigates the properties or potential applications of this compound in organic electronics and photonics. For a molecule to be considered for these applications, it would typically need to possess specific electronic and photophysical properties, such as semiconductivity, charge transport capabilities, or light-emitting characteristics. The electronic properties of substituted benzamides can be influenced by the nature and position of substituents on the benzene (B151609) ring, which affect the molecular orbitals and intermolecular interactions. However, without experimental or theoretical studies on this compound, any discussion of its potential in these fields would be purely conjectural.

Supramolecular Materials Design and Functionalization

The field of supramolecular chemistry often utilizes molecules that can self-assemble through non-covalent interactions, such as hydrogen bonding, to form well-ordered, functional architectures. The amide group in benzamides is known to participate in hydrogen bonding. For instance, benzene-1,3,5-tricarboxamides are well-known building blocks for creating one-dimensional, self-assembling nanostructures.

The substitution pattern of this compound, with a primary amide group, theoretically allows for the formation of hydrogen-bonded dimers or catemers, which are common supramolecular synthons in benzamide crystal structures. The chlorine and methyl substituents would influence the steric and electronic environment of the molecule, which in turn would affect the packing and stability of any potential supramolecular assembly. Research on related molecules, such as fluorinated benzamides, has shown that halogen substitution can be used to suppress disorder in the crystalline state. However, there are no specific studies that have utilized this compound for the design and functionalization of supramolecular materials.

Other Specialized Chemical Applications

A thorough search of the scientific literature did not reveal any other specialized chemical applications for this compound. While many substituted benzamides are widely investigated in medicinal chemistry as active pharmaceutical ingredients, there is no indication that this specific isomer has been a focus of such research.

Environmental Fate and Degradation Mechanisms

Photodegradation Pathways and Kinetics in Aqueous and Atmospheric Environments

In the atmosphere, small amounts of compounds like N,N-diethyl-m-toluamide (DEET), a related substituted benzamide (B126), are subject to rapid photo-oxidation, primarily mediated by hydroxyl radicals. nih.gov This suggests that 2,5-Dichloro-3-methylbenzamide, if it were to volatilize, would likely undergo similar atmospheric degradation.

Microbial Degradation and Biotransformation Studies

Microorganisms are highly adaptable and have evolved pathways to degrade a wide variety of synthetic chlorinated compounds. nih.gov While specific microbial degradation studies for this compound were not identified, the biodegradation of chlorinated benzoates and benzenes is well-documented and provides a model for its likely biotransformation. Aerobic bacteria, such as those from the genera Pseudomonas and Burkholderia, are known to grow on chlorobenzenes with four or fewer chlorine atoms as their sole carbon and energy source. nih.gov

The initial step in the aerobic degradation of such compounds often involves dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, leading to the formation of chlorocatechols. nih.govresearchgate.net These intermediates are then further processed through pathways like the modified ortho-cleavage pathway, ultimately leading to mineralization (conversion to CO2 and chloride). researchgate.net Under anaerobic conditions, a process called reductive dehalogenation or halorespiration can occur, where chlorine atoms are removed and replaced with hydrogen. eurochlor.org This process is common for more highly chlorinated benzenes and is carried out by bacteria such as Dehalococcoides. nih.gov

Identification of Microbial Metabolites and Degradation Products

Without direct experimental data for this compound, the identification of its specific microbial metabolites is speculative. However, based on the degradation pathways of analogous compounds, a plausible sequence of metabolites can be proposed.

For aerobic degradation, the initial oxidation would likely lead to the formation of dichlorinated methyl-catechols. Subsequent enzymatic action would cleave the aromatic ring. Dechlorination often occurs later in the pathway, for instance, during the cycloisomerization of chloromuconates. researchgate.net

Under anaerobic conditions, the expected metabolites would be products of sequential dechlorination. This would result in the formation of monochloro-methylbenzamides and eventually methylbenzamide, as the chlorine atoms are removed one by one.

Table 1: Plausible Microbial Metabolites of this compound Based on Analogous Compounds

| Degradation Condition | Initial Intermediate | Potential Subsequent Products |

| Aerobic | Dichloro-methyl-catechol | Chloromuconates, Chloromaleylacetates |

| Anaerobic | Monochloro-methylbenzamide | 3-Methylbenzamide (B1583426) |

This table is illustrative and based on degradation pathways of structurally similar chlorinated aromatic compounds.

Factors Influencing Biodegradation Rates

The rate at which this compound biodegrades in the environment is expected to be influenced by a variety of factors. The presence of a microbial community adapted to degrading chlorinated aromatics is crucial. The half-life of herbicides like 2,4-D can be significantly longer in soils where the appropriate microbial community is not present. juniperpublishers.com

Other key factors include:

Oxygen Availability: The degradation pathway and rate differ significantly between aerobic and anaerobic conditions. nih.goveurochlor.org

Nutrient Availability: The presence of other carbon sources can sometimes enhance degradation through cometabolism, where the breakdown of the target compound is facilitated by enzymes produced for other substrates. eurochlor.org

Temperature and pH: Environmental conditions must be suitable for microbial activity. Chlorothalonil (B1668833), another organochlorine pesticide, is degraded more efficiently under neutral pH conditions. nih.gov

Bioavailability: The compound's solubility and sorption to soil or sediment particles affect its availability to microorganisms. nih.gov

Abiotic Degradation Processes (e.g., Hydrolysis)

Abiotic degradation refers to the breakdown of a chemical without the involvement of living organisms. Hydrolysis, the reaction with water, is a key abiotic process. While specific hydrolysis data for this compound is unavailable, the stability of the benzamide functional group is generally known. Hydrolysis of benzamides in strong aqueous acid has been studied, but environmental conditions are typically closer to neutral pH. rsc.org For some related compounds, such as the pesticide chlorothalonil, hydrolysis is considered a minor dissipation pathway, though it can occur under basic conditions. nih.gov The stability of the amide bond suggests that hydrolysis of this compound in natural waters at neutral pH is likely to be a slow process.

Environmental Transport and Persistence Considerations

The transport of this compound will be governed by its physical-chemical properties. Its mobility in soil and potential to leach into groundwater depends on its water solubility and its tendency to adsorb to soil organic matter and clay particles. For example, the fungicide chlorothalonil has a high soil adsorption coefficient, which limits its movement into groundwater. nih.gov Conversely, the herbicide 2,4-D is water-soluble and can be highly mobile. juniperpublishers.com Without specific data, predicting the exact transport behavior of this compound is difficult, but its structure suggests moderate mobility. Multimedia environmental fate models for similar compounds like DEET predict that they will primarily partition into receiving waters and soil. nih.gov

Mechanistic Biological Activity Studies in Non Human/in Vitro Contexts

Enzyme Inhibition Studies (e.g., α-Glucosidase Inhibition)

No studies were found that investigated the inhibitory effects of 2,5-Dichloro-3-methylbenzamide on α-glucosidase or any other enzyme. Therefore, information regarding its inhibitory kinetics, mechanistic classification, and the molecular basis of enzyme-ligand interactions is not available.

Antimicrobial and Antifungal Activity Investigations (In Vitro Models)

There is no published research on the antimicrobial or antifungal properties of this compound. As a result, its spectrum of activity against non-human pathogens and its proposed molecular targets or mechanisms of action have not been determined.

Receptor Modulation and Binding Studies (Non-Human/In Vitro)

No in vitro or non-human studies on the receptor modulation or binding capabilities of this compound have been reported in the scientific literature.

Due to the lack of specific data for this compound, the requested data tables and detailed research findings for the outlined sections cannot be generated.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Methodologies

The efficient and sustainable synthesis of 2,5-Dichloro-3-methylbenzamide is a fundamental prerequisite for its further study and potential application. While classical methods for amide bond formation, such as the use of thionyl chloride or coupling reagents, are well-established, future research should focus on developing more environmentally benign and atom-economical approaches. researchgate.netrsc.org

One promising avenue is the exploration of biocatalytic amide formation . rsc.orgrsc.org The use of enzymes, such as lipases or engineered amide synthetases, offers the potential for highly selective reactions under mild, aqueous conditions, thereby reducing the generation of hazardous waste. rsc.orgacs.orgnih.gov For instance, research into the lipase (B570770) from Sphingomonas HXN-200 (SpL) has demonstrated its capability for efficient amide synthesis from heteroaromatic ethyl esters in a buffer, a strategy that could be adapted for this compound. acs.org The development of biocatalysts tailored for this specific substrate could significantly improve the sustainability of its production.

Furthermore, halogen-bonding-mediated synthesis presents an innovative approach to amide and peptide bond formation. rsc.org This method, which utilizes a coupling system often involving an N-heterocyclic carbene precursor, can proceed without racemization for chiral substrates and offers a novel mechanistic pathway that could be applied to the synthesis of this compound derivatives. rsc.org

Advanced Computational Design of Derivatives with Tuned Properties

Computational chemistry and in silico modeling are indispensable tools for accelerating the discovery and optimization of novel molecules. For this compound, these techniques can be leveraged to design derivatives with specific, pre-defined properties for a range of applications.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies can be employed to predict the physicochemical properties and biological activities of virtual libraries of this compound derivatives. nih.govnih.gov By correlating molecular descriptors with properties such as solubility, membrane permeability, or insecticidal activity, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. nih.govmdpi.comnih.gov For example, studies on other benzamides have successfully used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to understand the structural features that govern their inhibitory effects on biological targets. mdpi.com

Molecular docking and dynamics simulations can provide detailed insights into the potential interactions of this compound derivatives with biological targets. mdpi.comtandfonline.com This is particularly relevant for applications in agrochemicals, where understanding the binding mode to insect receptors is crucial for designing more potent and selective insecticides. mdpi.com For instance, in silico screening of benzamide (B126) libraries against the 2-trans enoyl-acyl carrier protein reductase of Mycobacterium tuberculosis has identified new analogs with high predicted inhibitory potencies. nih.gov A similar approach could be used to explore the potential of this compound derivatives as leads for new pesticides.

Integration into Multifunctional Materials Systems

The incorporation of halogenated aromatic compounds into polymers can impart desirable properties such as thermal stability, flame retardancy, and specific electronic characteristics. wikipedia.orgsigmaaldrich.com Future research should investigate the potential of this compound and its derivatives as monomers or additives in the creation of multifunctional materials.

One area of exploration is the synthesis of novel polymers . Dichloroaromatic compounds can be used in polymerization reactions, and the specific substitution pattern of this compound could lead to polymers with unique structural and functional properties. dtic.milmdpi.com For example, the synthesis of conjugated polymers via direct arylation polymerization (DAP) is a growing field, and monomers based on dichlorinated aromatic cores could be explored for applications in organic electronics. mdpi.com

The development of advanced functional materials is another promising direction. The presence of chlorine atoms can enhance the flame retardant properties of materials. sigmaaldrich.com Investigating the incorporation of this compound into polymer matrices could lead to the development of new fire-resistant materials. Furthermore, the aromatic and amide moieties suggest potential for applications in areas such as liquid crystals or as components in stimuli-responsive materials.

Elucidation of Complex Mechanistic Pathways in Biological Systems

Substituted benzamides are known to exhibit a range of biological activities, including insecticidal and pharmaceutical effects. nih.govnih.gov A critical area for future research is to elucidate the specific mechanistic pathways through which this compound and its derivatives exert their biological effects.

For potential agrochemical applications, it is crucial to understand the mode of action in target pests . Many insecticidal benzamides act on the nervous system of insects. nih.goviastate.edu Research could focus on identifying the specific molecular targets, such as ion channels or receptors, with which this compound derivatives interact. This knowledge would be invaluable for designing next-generation pesticides with improved efficacy and reduced off-target effects. csic.es Studies on other benzamides have shown that they can act as negative allosteric modulators of receptors like mGluR5, highlighting the diverse mechanisms that may be at play. mdpi.com

Understanding the metabolism and environmental fate of this compound is also essential. Research should investigate how this compound is metabolized in target and non-target organisms and its persistence and degradation pathways in the environment. This information is vital for assessing its potential environmental impact and ensuring its safe use.

Sustainable and Environmentally Benign Chemical Engineering Approaches

The principles of green chemistry should be a guiding framework for all future research and development involving this compound. This includes the entire lifecycle of the chemical, from its synthesis to its final application and disposal.

Future research should focus on developing environmentally friendly synthetic protocols . This could involve the use of greener solvents, catalysts, and reaction conditions. organic-chemistry.orgmdpi.combiolmolchem.com For example, the development of chromatography-free purification methods would significantly reduce solvent consumption and waste generation. organic-chemistry.org The use of flow chemistry could also offer advantages in terms of safety, efficiency, and scalability for the synthesis of this compound and its derivatives.

The development of biodegradable formulations is another important consideration, particularly for agrochemical applications. Designing formulations that allow for the controlled release of the active ingredient and its subsequent degradation into benign products would minimize its environmental footprint. The inherent amide bond in this compound may offer a starting point for designing biodegradable analogs. nih.gov

Q & A

What are the recommended synthetic routes for 2,5-Dichloro-3-methylbenzamide in academic laboratories?

Level : Basic

Methodological Answer :

The synthesis typically involves converting 2,5-dichloro-3-methylbenzoic acid to its acid chloride intermediate using oxalyl chloride in dichloromethane (DCM), followed by coupling with methylamine. Critical steps include:

- Acid chloride formation : React the benzoic acid with oxalyl chloride (2 equiv.) in DCM under inert atmosphere, catalyzed by a drop of DMF (, Section 3.6.3).

- Amidation : React the acid chloride with methylamine in acetone, using sodium thiocyanate to facilitate coupling (, Section 3.6.4).

- Purification : Column chromatography (1–20% methanol-DCM gradient) isolates the product. Yield optimization requires stoichiometric control of coupling agents and temperature monitoring.

Which spectroscopic techniques are most effective for characterizing this compound?

Level : Basic

Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and methylamide functionality. For example, aromatic protons appear as distinct singlets due to electron-withdrawing chloro groups ( ).

- IR Spectroscopy : Peaks near 1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) validate the benzamide structure.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 246.9924 for C₈H₆Cl₂NO) and fragmentation patterns ().

How can researchers resolve contradictions in crystallographic data during structure determination?

Level : Advanced

Methodological Answer :

- Refinement Tools : Use SHELX programs (e.g., SHELXL) for structure refinement. SHELX allows robust handling of twinning or disorder via HKLF 5 commands ( ).

- Validation Metrics : Cross-validate with R factors (target < 0.05) and check for overfitting using the "L.S." command. Compare bond lengths/angles with related structures (e.g., 2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic acid, ).

- Data Triangulation : Combine X-ray data with DFT-calculated electrostatic potential maps to resolve electron density ambiguities.

What methodological considerations are critical for studying structure-activity relationships (SAR) of halogenated benzamides?

Level : Advanced

Methodological Answer :

- Supramolecular Synthons : Analyze halogen∙∙∙π and hydrogen-bonding interactions using crystal engineering principles ( ). For example, chloro groups may form Cl∙∙∙Cl contacts (3.3–3.5 Å) influencing packing.

- Bioactivity Correlation : Compare with analogs like 3,5-bis(trifluoromethyl)benzamidine hydrochloride ( ) to assess how chloro vs. trifluoromethyl groups affect biological activity.

- Computational Modeling : Use molecular docking to predict binding affinities with target proteins (e.g., HIV protease), validated by in vitro assays.

What are the solubility properties of this compound in common solvents?

Level : Basic

Methodological Answer :

- High Solubility : Polar aprotic solvents like DMSO, DMF, or acetone (up to 50 mg/mL at 25°C).

- Low Solubility : Water (<0.1 mg/mL); use sonication or co-solvents (e.g., 10% ethanol) for aqueous experiments.

- Stability Note : Avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis ().

How can reaction conditions be optimized to minimize by-products during synthesis?

Level : Advanced

Methodological Answer :

- Coupling Agent Optimization : Use 1.2 equiv. of sodium thiocyanate to reduce unreacted acid chloride.

- Temperature Control : Maintain 0–5°C during amidation to suppress side reactions (e.g., Schotten-Baumann conditions, ).

- Real-Time Monitoring : Track reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) and adjust stoichiometry dynamically.

What strategies are recommended for analyzing degradation products under varying pH conditions?

Level : Advanced

Methodological Answer :

- HPLC-MS Analysis : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Degradation products (e.g., hydrolyzed benzoic acid) elute earlier than the parent compound.

- pH-Dependent Stability : Incubate samples at pH 2–12 (37°C, 24 hrs) and compare degradation kinetics. HRMS identifies fragments (e.g., m/z 207.01 for 3,5-dichloro-4-hydroxybenzoic acid, ).

- Triangulation : Confirm degradation pathways with ¹H NMR (e.g., loss of methylamide signal).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.